5-(1-Aminoethyl)-2-methoxyphenol

Description

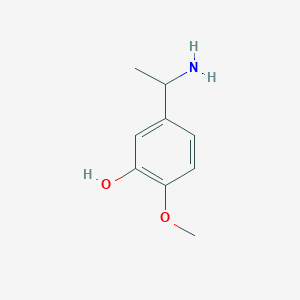

Chemical Identity and Synonyms: 5-(1-Aminoethyl)-2-methoxyphenol (IUPAC name) is a methoxyphenol derivative with an aminoethyl substituent at the 5-position. It is also known as 4-O-Methyldopamine and 5-(2-Aminoethyl)-2-methoxyphenol .

Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 167.21 g/mol (free base) . Structural Features: The compound combines a methoxy group (-OCH₃) at the 2-position and a 1-aminoethyl (-CH₂CH₂NH₂) group at the 5-position of the phenolic ring.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

5-(1-aminoethyl)-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6,11H,10H2,1-2H3 |

InChI Key |

DZLWXRQGMAKTBG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a disclosed process, 2-methoxyphenol undergoes reductive alkylation with acetaldehyde in the presence of a palladium or platinum catalyst under hydrogen pressure (20 kg/cm² or lower). The reaction proceeds via imine formation, followed by reduction to the secondary amine. Critical parameters include:

-

Solvent : Aliphatic alcohols (e.g., methanol, ethanol) at 1:20 solvent-to-substrate ratios.

-

Catalyst loading : 0.005–0.1 parts by weight relative to the aminophenol.

A representative protocol involves stirring 2-methoxyphenol with acetaldehyde and 10% palladium on charcoal in ethanol at 40°C for 16 hours under hydrogen, yielding 5-(1-aminoethyl)-2-methoxyphenol after filtration and distillation.

Table 1: Optimization of Reductive Alkylation Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Acetaldehyde (mol) | 2.1–4.0 | 3.0 | 78–85 |

| Temperature (°C) | 25–150 | 40 | 82 |

| Catalyst Type | Pd, Pt, Ni | Pd/C | 85 |

Cyanohydrin Formation and Reduction

This two-step strategy leverages cyanide addition to a carbonyl intermediate, followed by reduction to the amine.

Cyanohydrin Synthesis

Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with sodium cyanide in methanol at 0°C to form the cyanohydrin intermediate, 4-hydroxy-3-methoxy-mandelonitrile. The reaction is quenched with hydrochloric acid, and the product is extracted with tert-butyl methyl ether.

Catalytic Hydrogenation of Cyanohydrin

The cyanohydrin undergoes hydrogenation using 10% palladium on charcoal in ethanol with sulfuric acid, yielding 5-(1-aminoethyl)-2-methoxyphenol after crystallization. Key advantages include high regioselectivity and avoidance of over-alkylation.

Table 2: Cyanohydrin Pathway Performance

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyanohydrin Formation | 0°C, NaCN/MeOH, 30 min | 92 | 95 |

| Hydrogenation | H₂, Pd/C, H₂SO₄, 70°C, 1 hr | 88 | 98 |

Sustainable Lignin-Derived Synthesis

Recent advances in biorefining enable the synthesis of 5-(1-aminoethyl)-2-methoxyphenol from lignin-derived catechols, aligning with green chemistry principles.

Lignin Depolymerization and Functionalization

Lignin-first biorefining produces 4-hydroxy-3-methoxyphenethylamine, which is alkylated using propargyl bromide in dichloroethane with tetrabutylammonium bromide as a phase-transfer catalyst. The reaction achieves 76% yield at 40°C over 16 hours.

Deep Eutectic Solvents (DES) for Cyclization

Tunable DES (e.g., choline chloride-urea) facilitate atom-economic cyclization steps, reducing waste and energy consumption. This method avoids toxic solvents and achieves comparable yields (80%) to traditional approaches.

Isonitrile-Mediated Synthesis

Etherification and Isonitrile Formation

N-Formyl-2-(4-hydroxyphenyl)ethylamine is etherified with propargyl bromide, followed by conversion of the formyl group to an isonitrile using phosphoryl chloride. The isonitrile intermediate reacts with ketones in acidic media to form α-hydroxyacetamide derivatives, which are hydrolyzed to the target compound.

Key Advantages and Challenges

Table 3: Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Sustainability |

|---|---|---|---|

| Reductive Alkylation | 85 | High | Moderate |

| Cyanohydrin Reduction | 88 | Medium | Low |

| Lignin-Derived | 80 | High | High |

| Isonitrile Pathway | 75 | Low | Low |

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminoethyl group can be reduced to form primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions include quinones, primary amines, and various substituted aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 5-(1-aminoethyl)-2-methoxy-, ®-(9CI) involves its interaction with various molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner, influencing biological pathways and reactions. The presence of the aminoethyl group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its activity as a chiral solvating agent .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons

Functional Group Impact on Properties

- Antioxidant Activity: 5-(1-Aminoethyl)-2-methoxyphenol is hypothesized to exhibit moderate antioxidant activity due to its phenolic hydroxyl group and electron-donating aminoethyl substituent. However, DMMMP (4,6-di-morpholinylmethyl derivative) demonstrates superior antioxidant efficacy, likely due to dual morpholine groups enhancing radical scavenging . 2-Amino-5-methylphenol lacks a methoxy group but is used in oxidative hair dyes, suggesting redox activity suitable for dye formation rather than direct antioxidant applications .

- Solubility and Stability: The hydrochloride salt of 5-(2-Aminoethyl)-2-methoxyphenol (MW ~203.67 g/mol) improves water solubility compared to the free base, critical for pharmaceutical formulations . 4-(Aminomethyl)-2-methoxyphenol’s para-substitution may increase steric hindrance, reducing stability under acidic conditions compared to the 5-substituted analogue .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(1-Aminoethyl)-2-methoxyphenol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis often involves multi-step organic reactions, such as functionalization of phenol derivatives with aminoethyl groups. For example, iodocyclization of alkynes (e.g., 5-(4-(benzylthio)but-1-ynyl)-2-methoxyphenyl acetate) can yield intermediates like 5-(3-iodothiophen-2-yl)-2-methoxyphenol, which can undergo further functionalization . Optimization includes adjusting catalysts (e.g., palladium complexes), temperature (60–100°C), and pH (neutral to slightly basic). Purity is confirmed via HPLC and NMR.

Q. Which analytical techniques are critical for characterizing 5-(1-Aminoethyl)-2-methoxyphenol, and how are they validated?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like the methoxy group and aminoethyl chain. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 181.22 for [M+H]⁺). High-resolution MS and IR spectroscopy validate functional groups (e.g., phenolic -OH at ~3300 cm⁻¹). Validation follows ICH guidelines, including repeatability tests and cross-laboratory reproducibility .

Q. What preliminary biological activities have been reported for this compound, and which assays are used to assess them?

- Methodological Answer : Studies suggest modulation of oxidative stress pathways (e.g., NF-κB) and anti-inflammatory activity. In vitro assays include:

- ROS Scavenging : DCFH-DA assay in macrophage cells.

- Cytokine Inhibition : ELISA for TNF-α/IL-6 in LPS-stimulated models .

- Cell Viability : MTT assay to rule out cytotoxicity at tested concentrations (typically 1–100 µM).

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity across studies be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, serum concentration) or structural analogs (e.g., 4-O-Methyldopamine Hydrochloride, a known impurity with similar structure ). Mitigation strategies:

- Dose-Response Curves : Test a wider concentration range (0.1–200 µM).

- Metabolite Profiling : Use LC-MS to identify degradation products interfering with assays.

- Pathway-Specific Knockdowns : siRNA targeting NF-κB or MAPK to isolate mechanisms .

Q. What advanced techniques are recommended for studying the compound’s stability under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions at 40–60°C. Monitor degradation via UPLC-PDA.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life.

- Solid-State Stability : Analyze hygroscopicity via dynamic vapor sorption (DVS) .

Q. How can computational modeling predict the compound’s interactions with enzymes like catechol-O-methyltransferase (COMT)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with COMT’s crystal structure (PDB: 3BWM). Focus on the methoxy group’s hydrogen bonding with Glu199 and Mg²⁺ coordination.

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability.

- QSAR : Correlate substituent effects (e.g., aminoethyl chain length) with inhibitory activity .

Q. What strategies are effective in synthesizing isotopically labeled analogs for metabolic tracing studies?

- Methodological Answer :

- ¹³C/¹⁵N Labeling : Introduce ¹³C at the methoxy group via methyl iodide-¹³C and ¹⁵N in the amino group using ammonia-¹⁵N.

- Tracer Assays : Administer labeled compound in hepatocyte cultures and track metabolites via LC-HRMS .

Q. How can impurities like 4-O-Methyldopamine Hydrochloride be controlled during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.